molecular formula C17H18N2O2 B2696539 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole CAS No. 433700-04-0

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole

Cat. No.: B2696539
CAS No.: 433700-04-0
M. Wt: 282.343
InChI Key: OBRZBXSLWYFEJS-UHFFFAOYSA-N
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Description

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole typically involves the reaction of 2-(2-methoxyphenoxy)acetaldehyde with 1-ethyl-1H-benzoimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-(2-methoxyphenyl)-1H-benzoimidazole
  • 1-Ethyl-2-(2-hydroxyphenyl)-1H-benzoimidazole
  • 1-Ethyl-2-(2-chlorophenyl)-1H-benzoimidazole

Uniqueness

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole is unique due to the presence of the methoxy-phenoxymethyl group, which imparts specific chemical and biological properties

Biological Activity

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzoimidazole core substituted with an ethyl group and a methoxy-phenoxymethyl moiety, which enhances its lipophilicity and biological activity. The unique structural characteristics contribute to its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.
  • Signaling Pathway Modulation : The compound influences various signaling pathways, notably the MAP kinase pathway, altering cellular responses and promoting apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A comparative study on related benzimidazole derivatives revealed that:

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Candida albicans
This compound864
Standard (Amikacin)4-
Standard (Griseofulvin)-500

These results demonstrate the compound's potential as an effective antimicrobial agent, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown promising antiproliferative effects against several cancer cell lines:

Cell LineIC50 (μM)
MDA-MB-231 (Breast Cancer)16.38
HCT116 (Colon Cancer)29.39
A549 (Lung Cancer)>100

The mechanism underlying its anticancer effects involves cell cycle arrest and induction of apoptosis through mitochondrial pathway activation . The presence of the methoxy group enhances its interaction with cellular membranes, facilitating better penetration and efficacy.

Study on Antimicrobial Efficacy

In a study comparing various benzimidazole derivatives, it was found that compounds similar to this compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated superior activity against Streptococcus faecalis and Staphylococcus aureus, indicating its potential for therapeutic applications in treating infections caused by these pathogens .

Study on Anticancer Properties

A recent investigation into the anticancer properties of benzimidazole derivatives highlighted that those with similar structural attributes to this compound showed significant inhibition of tumor growth in vivo. The study reported that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through disruption of mitochondrial membrane potential .

Properties

IUPAC Name

1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-19-14-9-5-4-8-13(14)18-17(19)12-21-16-11-7-6-10-15(16)20-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRZBXSLWYFEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326365
Record name 1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433700-04-0
Record name 1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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